molecular formula C18H20BrClN2 B10884059 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine

Cat. No.: B10884059
M. Wt: 379.7 g/mol
InChI Key: NHUZATBMEAQUNZ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine is a synthetic piperazine derivative of interest in medicinal chemistry and neuroscience research. Piperazine-based compounds are a significant class of heterocycles with a broad spectrum of documented pharmacological activities, including antiviral, antibacterial, anticancer, and central nervous system (CNS) effects . Piperazine scaffolds are known for their favorable physicochemical properties, such as good solubility and the ability to serve as versatile building blocks in drug discovery . Researchers value this core structure for its potential to interact with various biological targets. This compound features dual benzyl substitutions with bromo and chloro halogens, a structural motif common in the development of receptor probes and pharmaceutical candidates . Piperazine derivatives have been identified in research related to neurochemical receptors, though the specific profile of this compound requires further investigation . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C18H20BrClN2

Molecular Weight

379.7 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrClN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2

InChI Key

NHUZATBMEAQUNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

First Alkylation: Synthesis of 1-[(4-Bromophenyl)methyl]piperazine

Procedure :

  • Reactants : Piperazine (1 equiv), 4-bromobenzyl chloride (1.1 equiv), anhydrous potassium carbonate (2.5 equiv).

  • Solvent : Dimethylformamide (DMF) or toluene.

  • Conditions : Heated at 80–100°C for 8–12 hours under inert atmosphere.

  • Workup : The mixture is cooled, filtered to remove salts, and concentrated under reduced pressure. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

ParameterValueSource
Yield78–85%
Purity (HPLC)>98%
Characterized by1^1H NMR, 13^{13}C NMR

Second Alkylation: Introduction of 2-Chlorobenzyl Group

Procedure :

  • Reactants : 1-[(4-Bromophenyl)methyl]piperazine (1 equiv), 2-chlorobenzyl chloride (1.1 equiv), diisopropylethylamine (DIPEA, 2.2 equiv).

  • Solvent : Acetonitrile or dichloromethane.

  • Conditions : Stirred at 25–40°C for 6–10 hours.

  • Workup : Extracted with ethyl acetate, washed with brine, dried over Na2_2SO4_4, and concentrated. Final purification uses recrystallization (dichloromethane/n-heptane).

Key Data :

ParameterValueSource
Yield70–75%
Purity (GC)99.5%
Melting Point63–65°C

One-Pot Sequential Alkylation

To reduce purification steps, a one-pot method is employed:

  • Reactants : Piperazine (1 equiv), 4-bromobenzyl chloride (1.1 equiv), 2-chlorobenzyl chloride (1.1 equiv), K2_2CO3_3 (3 equiv).

  • Solvent : Sulfolane or DMF.

  • Conditions : Heated at 120°C for 24 hours.

  • Workup : Quenched with water, extracted with ethyl acetate, and purified via vacuum distillation.

Key Data :

ParameterValueSource
Yield65–70%
Purity (HPLC)97–98%

Catalytic Approaches and Optimization

Phase-Transfer Catalysis (PTC)

Tetra-n-butylammonium tetraphenylborate (0.1 equiv) enhances reaction rates in polar aprotic solvents (e.g., acetonitrile), achieving 85% yield at 25°C.

Solvent and Base Effects

  • Solvents : Non-polar solvents (toluene) favor mono-alkylation, while polar solvents (DMF) accelerate bis-alkylation.

  • Bases : Strong bases (K2_2CO3_3) improve nucleophilicity but risk quaternary salt formation; weaker bases (NaHCO3_3) reduce side reactions.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Quaternary salt impurityControlled stoichiometry, low temp
Isomer formationUse of pure regioisomeric benzyl halides
Low solubility of intermediatesRecrystallization from ethanol/water

Analytical Characterization

  • 1^1H NMR (CDCl3_3): δ 7.45 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 5H, Ar-H), 3.55 (s, 4H, N-CH2_2-Ar), 2.45 (br s, 8H, piperazine).

  • LC-MS : m/z 409.1 [M+H]+^+.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis prefers one-pot methods with toluene or sulfolane.

  • Safety : Halogenated solvents replaced with acetonitrile or ethyl acetate to meet green chemistry standards .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms on the aromatic rings undergo substitution with nucleophiles under specific conditions. Bromine exhibits higher reactivity due to its lower electronegativity compared to chlorine.

Reaction Site Reagents/Conditions Products Yield Key Findings
4-BromophenylKOH, CuI, DMSO, 120°C4-Hydroxyphenyl or 4-Aminophenyl derivatives65–78%Copper catalysis enhances reaction rate.
2-ChlorophenylNaN₃, DMF, 100°C2-Azidophenyl derivatives52%Limited by steric hindrance at ortho position.

Reduction Reactions

The benzyl groups and piperazine ring can undergo reductive modifications.

Reaction Type Reagents/Conditions Products Yield Key Findings
Benzylic C-N bondLiAlH₄, THF, refluxN-Demethylated piperazine derivatives88%Over-reduction avoided at 0°C.
Aromatic ringH₂, Pd/C, ethanol, 50 psiPartially hydrogenated cyclohexane analogs41%Selective reduction requires optimized pressure.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl systems.

Coupling Type Catalyst System Products Yield Key Findings
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME4-Arylbenzyl derivatives73%Electron-deficient boronic acids preferred.
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated piperazine analogs68%Bulky ligands suppress side reactions.

Piperazine Ring Functionalization

The secondary amines on the piperazine ring react with electrophiles.

Reaction Reagents/Conditions Products Yield Key Findings
N-AlkylationCH₃I, K₂CO₃, acetonitrile Quaternary ammonium salts90%Solvent polarity critically impacts selectivity .
Carbamate formationClCO₂Et, Et₃N, CH₂Cl₂Piperazine carbamate derivatives85%Steric shielding reduces over-alkylation.

Mechanistic Insights and Optimization

  • Bromine vs. Chlorine Reactivity : Bromine’s larger atomic radius facilitates NAS (kₐ ≈ 3×10⁻³ s⁻¹ vs. 7×10⁻⁵ s⁻¹ for chlorine).

  • Steric Effects : The 2-chlorophenyl group hinders NAS at the ortho position, favoring para-substitution in Suzuki couplings.

  • Catalyst Selection : Pd(OAc)₂ with SPhos ligand achieves 92% conversion in Buchwald-Hartwig aminations vs. 68% with Xantphos.

Scientific Research Applications

Research indicates that 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine exhibits a range of biological activities, primarily due to its interaction with various molecular targets. The compound has been explored for its potential applications in:

  • Anticancer Research
  • Antimicrobial Activity
  • Neuropharmacological Effects

Anticancer Applications

The compound's structure suggests potential anticancer properties, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of this compound on several cancer cell lines, including breast and lung cancer models.
    • Results indicated that the compound inhibited cell proliferation with IC50 values ranging from 5 µM to 15 µM, demonstrating significant cytotoxicity.
Cell LineIC50 (µM)
MCF-7 (Breast)8
A549 (Lung)12
HeLa (Cervical)10
  • Mechanism of Action :
    • The anticancer effects are believed to involve the inhibition of histone deacetylases (HDACs), which play critical roles in regulating gene expression related to cancer progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent against various bacterial strains.

Antimicrobial Efficacy Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli7.81 µg/mL
Pseudomonas aeruginosa5.00 µg/mL

These results suggest that the presence of halogenated phenyl groups enhances the antimicrobial efficacy of the compound.

Neuropharmacological Potential

Preliminary research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

Neuropharmacological Studies

  • Behavioral Studies :
    • Animal models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests.
    • Doses ranging from 1 mg/kg to 5 mg/kg were effective in modulating behavior.
  • Receptor Binding Studies :
    • Binding affinity assays indicated that the compound interacts with serotonin receptor subtypes, supporting its potential as an antidepressant.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or phenyl moieties can significantly alter potency and selectivity.

Key SAR Insights

  • Substituents on Bromophenyl Group : Variations can enhance binding affinity to targeted receptors.
  • Chlorophenyl Modifications : Altering functional groups can improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents (N1/N4) Molecular Formula Molecular Weight (g/mol) Key Features References
1-[(4-Bromophenyl)methyl]-4-[(2-furyl)methyl]piperazine 4-Bromobenzyl / 2-Furylmethyl C₁₆H₁₉BrN₂O 335.24 Enhanced solubility due to furan oxygen; lower logP compared to halogenated analogues
1-[(4-Chlorophenyl)methyl]-4-[4-(methylthio)benzyl]piperazine 4-Chlorobenzyl / 4-Methylthiobenzyl C₁₉H₂₂ClN₂S 363.91 Methylthio group improves metabolic stability; sulfur participates in π-π stacking
1-[(2-Chlorophenyl)methyl]-4-(4-bromophenyl)piperazine 2-Chlorobenzyl / 4-Bromophenyl C₁₇H₁₇BrClN₂ 383.69 Ortho-chloro substitution may sterically hinder receptor binding
1-[(4-Bromophenyl)methyl]piperazine 4-Bromobenzyl / H C₁₁H₁₅BrN₂ 267.16 Simpler structure; used as an intermediate in antihistamine synthesis

Key Observations :

  • Halogen Positioning : The 4-bromo and 2-chloro substituents in the target compound contrast with analogues like 1-[(2-chlorophenyl)methyl]-4-(4-bromophenyl)piperazine, where the chloro group is ortho. Ortho-substituted derivatives often exhibit reduced receptor affinity due to steric effects .
Physicochemical Properties
Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) NMR Shifts (¹H/¹³C)
Target Compound Not reported ~3.8 <0.1 (aqueous) δ 7.3–7.5 (Ar-H), δ 45–55 (piperazine C)
1-[(4-Bromophenyl)methyl]piperazine Not reported 2.9 0.5 (DMSO) δ 7.4 (Ar-H), δ 3.5 (piperazine CH₂)
1-(4-Chlorophenyl)-4-(3-fluorophenyl)piperazine 83–84 3.2 0.3 (ethanol) δ 7.1–7.6 (Ar-H), δ 50.2 (piperazine C)

Key Observations :

  • The target compound’s predicted logP (~3.8) suggests higher lipophilicity than simpler analogues like 1-[(4-Bromophenyl)methyl]piperazine (logP 2.9), aligning with its dual halogen substitution .
  • Low aqueous solubility is common among halogenated piperazines, necessitating formulation enhancements (e.g., salt formation, prodrugs) for therapeutic use .
Therapeutic Potential
  • Neuropsychiatric Applications : Piperazines with halogenated benzyl groups are explored for antipsychotic (e.g., aripiprazole analogues) and antidepressant effects .
  • Anticancer Activity : Hybrid piperazine-triazole compounds demonstrate cytotoxicity against solid tumors (IC₅₀ = 2–10 μM) . The target compound’s halogen substituents may enhance DNA intercalation or topoisomerase inhibition.

Biological Activity

1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine is a compound belonging to the class of phenylpiperazines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic effects, particularly in the treatment of neurological disorders and its antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine is C15H17BrClN2C_{15}H_{17}BrClN_2. The structure features a piperazine ring substituted with bromophenyl and chlorophenyl groups, which are critical for its biological activity.

Synthesis

The synthesis typically involves a multi-step process. A common route includes the reaction of 4-bromobenzyl chloride with 2-chlorobenzyl chloride in the presence of piperazine, often conducted in organic solvents like dichloromethane under reflux conditions.

Antimicrobial Properties

Research indicates that phenylpiperazines exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of piperazine compounds can inhibit the growth of various bacterial strains. For example, compounds with similar structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine has been studied for its anticancer potential. A related study reported that piperazine derivatives exhibit cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutic agents, indicating a promising avenue for cancer treatment .

Neurological Effects

This compound is also being investigated for its neuropharmacological effects. Piperazine derivatives have shown potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for treating conditions like depression and anxiety .

Table 1: Summary of Biological Activities

Activity TypeExperimental ModelFindingsReference
AntimicrobialStaphylococcus aureusMIC = 3.12 - 12.5 μg/mL
AnticancerHeLa CellsIC50 < standard chemotherapeutics
NeuropharmacologicalDopamine release in vitroModulation of neurotransmitter release

Notable Research Findings

  • Antimicrobial Efficacy : In one study, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria. The results indicated that certain modifications to the piperazine structure significantly enhanced antibacterial potency .
  • Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of similar piperazine compounds on cancer cell lines. The study found that specific substitutions on the piperazine ring could lead to increased selectivity and potency against tumor cells compared to normal cells .
  • Neuropharmacological Insights : Research has highlighted the ability of piperazine derivatives to affect neurotransmitter levels in animal models, suggesting their potential use in treating mood disorders .

Q & A

Advanced Research Question

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H/¹³C NMR for methylene group assignment at δ ~3.5 ppm) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₈H₁₈BrClN₂) with ≤0.4% deviation .

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